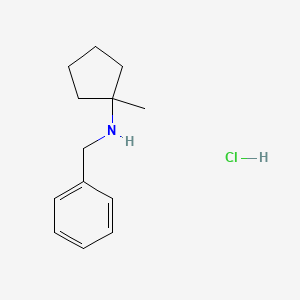
N-benzyl-1-methylcyclopentan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-methylcyclopentan-1-amine;hydrochloride is a chemical compound with the molecular formula C13H19N.ClH. It is a derivative of cyclopentane, featuring a benzyl group and a methyl group attached to the nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-methylcyclopentan-1-amine;hydrochloride typically involves the alkylation of cyclopentylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The final product is purified through crystallization or distillation techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-1-methylcyclopentan-1-amine;hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions with alkyl halides can yield N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Ni, H2/Rh, NaBH4
Substitution: Alkyl halides, CuBr, N,N,N’,N’‘,N’'-pentamethyldiethylenetriamine
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: N-alkylated derivatives
Applications De Recherche Scientifique
N-benzyl-1-methylcyclopentan-1-amine;hydrochloride is utilized in various scientific research fields:
Mécanisme D'action
The mechanism of action of N-benzyl-1-methylcyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, facilitating various biochemical reactions. The compound can act as a nucleophile in substitution reactions or as a reducing agent in reduction reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzyl-1-methylcyclopentanamine
- N-benzyl-1-methylcyclohexanamine
- N-benzyl-1-methylcycloheptanamine
Uniqueness
N-benzyl-1-methylcyclopentan-1-amine;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of both a benzyl group and a methyl group on the cyclopentane ring differentiates it from other similar compounds, making it valuable in targeted research applications .
Propriétés
Formule moléculaire |
C13H20ClN |
|---|---|
Poids moléculaire |
225.76 g/mol |
Nom IUPAC |
N-benzyl-1-methylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-13(9-5-6-10-13)14-11-12-7-3-2-4-8-12;/h2-4,7-8,14H,5-6,9-11H2,1H3;1H |
Clé InChI |
RNXYCSFPWSLUBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC1)NCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


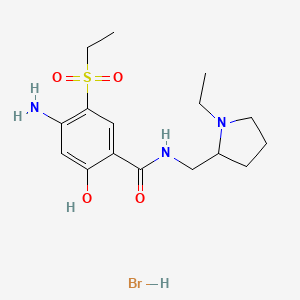

![[4-hydroxy-2-methoxy-6-[(Z)-pentadec-9-enyl]phenyl] acetate](/img/structure/B13847974.png)

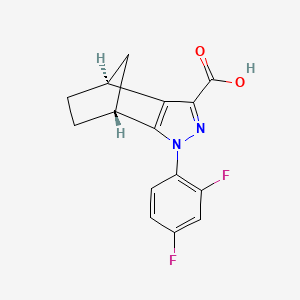
![9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B13847994.png)
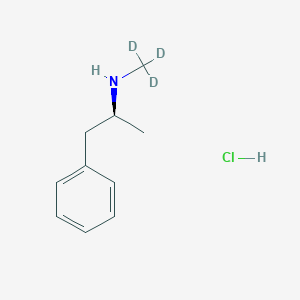
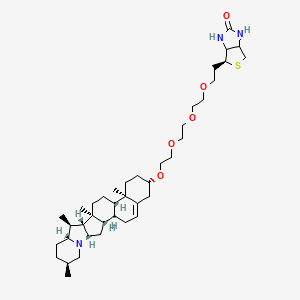
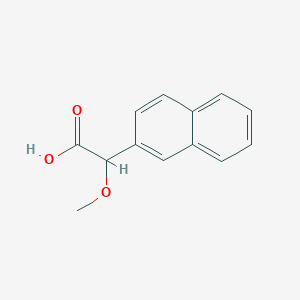
![3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B13848015.png)
![methyl 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetate](/img/structure/B13848021.png)
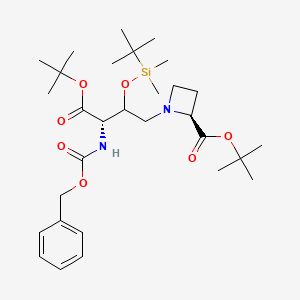

![(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13848036.png)
